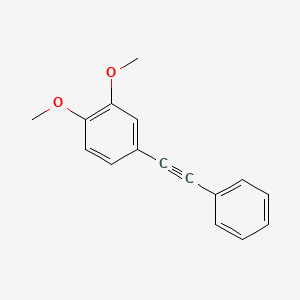

1,2-Dimethoxy-4-phenylethynyl-benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

1,2-dimethoxy-4-(2-phenylethynyl)benzene |

InChI |

InChI=1S/C16H14O2/c1-17-15-11-10-14(12-16(15)18-2)9-8-13-6-4-3-5-7-13/h3-7,10-12H,1-2H3 |

InChI Key |

UAZLEDQXHJUKLD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C#CC2=CC=CC=C2)OC |

Origin of Product |

United States |

The 1,2 Dimethoxy Substituted Ring:this Ring is Highly Activated Towards Eas Due to the Presence of Two Methoxy Och₃ Groups. Methoxy Groups Are Strong Electron Donating Groups Through Resonance and Are Classified As Activating, Ortho, Para Directors.libretexts.orglibretexts.orgthe Phenylethynyl Substituent is Generally Considered to Be an Electron Withdrawing and Deactivating Group, Directing Incoming Electrophiles to the Meta Position.

Position 5: This position is para to the methoxy (B1213986) group at C2 and meta to the one at C1. It is also meta to the deactivating phenylethynyl group.

Position 3: This position is ortho to the methoxy group at C2 and meta to the one at C1.

Position 6: This position is ortho to the methoxy group at C1 and para to the one at C2.

Given the strong activation from the methoxy groups, electrophilic attack will occur at the positions most stabilized by these groups, primarily the positions ortho and para to them. Steric hindrance from the existing substituents will also play a role in determining the final product distribution.

The Terminal Phenyl Ring:this Ring is Substituted with an Ethynyl Aryl Group, Which Acts As a Deactivating Group. Therefore, This Ring is Significantly Less Reactive Towards Eas Than the Dimethoxy Substituted Ring. Any Substitution That Does Occur Would Be Directed Primarily to the Meta Positions.

Organometallic Transformations and Catalysis

The phenylethynyl moiety and the aromatic systems of this compound are highly amenable to organometallic transformations. These reactions are crucial for derivatization, enabling the synthesis of complex molecules and functional materials through the catalytic formation of new carbon-carbon and carbon-metal bonds.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying the structure of this compound and related compounds. nih.govbiolmolchem.com These reactions allow for the precise formation of C-C bonds under relatively mild conditions. wikipedia.org

The Sonogashira reaction , which couples terminal alkynes with aryl or vinyl halides, is fundamental to the chemistry of this compound. libretexts.orgorganic-chemistry.org It is not only a primary method for synthesizing the parent molecule itself (e.g., by coupling 4-iodo-1,2-dimethoxybenzene (B1296820) with phenylacetylene) but also for its further elaboration. If a halo-substituted variant of this compound is used, further Sonogashira couplings can extend the π-conjugated system, a key strategy in the synthesis of molecular wires and organic electronic materials. nih.govwashington.edu

The Suzuki reaction facilitates the coupling of an aryl- or vinyl-boronic acid with an aryl or vinyl halide. nih.govmdpi.com For a halogenated derivative of this compound, this reaction provides a pathway to biaryl systems. This method is widely employed to create derivatives with tailored electronic properties or to construct precursors for advanced materials. nih.gov

The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.govsctunisie.org By reacting a halo-substituted this compound with an alkene such as styrene, it is possible to synthesize stilbene-like derivatives. This transformation introduces a vinylene linkage, which can significantly alter the photophysical properties of the molecule. researchgate.net

The table below summarizes typical conditions for these cross-coupling reactions as applied to analogous aryl halide substrates.

| Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|---|

| Sonogashira | Aryl Iodide/Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (TEA) or Piperidine | THF or DMF | Good to High nih.gov |

| Suzuki | Aryl Bromide/Chloride | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligand | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Dioxane, Toluene, or DMF/H₂O | Good to Excellent nih.govmdpi.com |

| Heck | Aryl Iodide/Bromide | Alkene (e.g., Styrene) | Pd(OAc)₂ or PdCl₂ with phosphine ligand | Triethylamine (TEA) or K₂CO₃ | DMF, Acetonitrile, or Toluene | High sctunisie.orgresearchgate.net |

The π-systems of this compound serve as effective ligands for transition metals. Both the electron-rich dimethoxybenzene ring (an arene) and the carbon-carbon triple bond (an alkyne) can coordinate to metal centers, leading to the formation of a diverse range of organometallic complexes. libretexts.org

The arene moiety can coordinate to a metal in an η⁶-fashion, forming classic "piano-stool" complexes. Such coordination can modulate the reactivity of the arene ring and the attached phenylethynyl group. nih.gov The alkyne unit can also bind to one or more metal centers through its π-orbitals. This interaction is foundational in organometallic chemistry and can activate the alkyne towards further reactions, such as cyclization or polymerization.

Furthermore, derivatives of phenylethynyl-benzenes are widely used as multitopic linkers to construct coordination polymers and metal-organic frameworks (MOFs). By introducing coordinating functional groups (e.g., pyridine, carboxylate) onto the aromatic rings, these ligands can bridge multiple metal centers to create extended, often porous, structures with applications in catalysis and gas storage. researchgate.net

Derivatization Strategies for Functional Material Development

The chemical transformations described above are instrumental in designing and synthesizing functional organic materials. By strategically modifying the this compound core, its electronic, optical, and physical properties can be precisely tuned.

Cross-coupling reactions are a cornerstone of this approach. The Sonogashira reaction, for instance, is used to synthesize rigid, rod-like molecules such as 1,4-bis(phenylethynyl)benzenes (BPEBs). These compounds are known for their unique properties and are used as key components in blue phase liquid crystals. nih.gov Extending the π-conjugation through successive coupling reactions leads to oligomers and polymers (poly-phenylene ethynylenes, PPEs) with high fluorescence quantum yields and tunable emission wavelengths, making them suitable for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Derivatization also allows for the incorporation of specific functional groups to impart desired properties. For example, attaching bulky substituents like triptycene (B166850) can prevent π-stacking in the solid state, enhancing luminescence efficiency. mdpi.com The synthesis of star-shaped molecules using a central core, such as 1,3,5-triethynylbenzene, linked to arms derived from this compound can lead to materials with unique photophysical properties and potential use in optoelectronics. researchgate.net The thermal treatment (carbonization) of polymers derived from these building blocks can also yield porous carbonaceous materials with high surface areas. researchgate.net

The following table outlines key derivatization strategies and their corresponding applications in materials science.

| Derivatization Strategy | Key Reaction(s) | Resulting Structure/Compound Class | Potential Application |

|---|---|---|---|

| π-System Extension | Sonogashira Coupling | Bis(phenylethynyl)benzenes (BPEBs), Oligo(phenylene ethynylene)s (OPEs) | Liquid Crystals, Molecular Wires, OLEDs nih.gov |

| Formation of Biaryl Systems | Suzuki Coupling | Aryl-substituted phenylethynylbenzenes | Tuning of electronic/optical properties, Pharmaceutical intermediates nih.gov |

| Introduction of Vinylene Linkages | Heck Reaction | Stilbene-like derivatives | Fluorescent probes, Optical brighteners |

| Introduction of Coordinating Groups | Various (e.g., Nucleophilic Substitution, Coupling) | Functionalized phenylethynylbenzenes (with -COOH, -pyridyl, etc.) | Linkers for Metal-Organic Frameworks (MOFs) and Coordination Polymers researchgate.net |

| Polymerization | Coupling Polymerization (e.g., Sonogashira) | Poly(phenylene ethynylene)s (PPEs) | Conductive polymers, Chemical sensors mdpi.com |

Advanced Spectroscopic and Structural Characterization of 1,2 Dimethoxy 4 Phenylethynyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

Advanced NMR Techniques for Stereochemical and Regioisomeric Characterization

While 1,2-Dimethoxy-4-phenylethynyl-benzene is an achiral molecule, precluding traditional stereoisomers like enantiomers or diastereomers, advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for its unambiguous structural confirmation, particularly for distinguishing it from its various regioisomers. Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-bond and through-space correlation data essential for confirming the precise substitution pattern on the benzene (B151609) rings. numberanalytics.comyoutube.com

HSQC experiments are used to identify which protons are directly attached to which carbon atoms. youtube.com For this compound, an HSQC spectrum would show correlations between the methoxy (B1213986) protons and their corresponding carbon atoms, as well as between each aromatic proton and its directly bonded carbon.

NOESY experiments detect through-space correlations between protons that are in close proximity, providing definitive evidence for the substitution pattern. For this compound, a NOESY spectrum would be expected to show a correlation between the protons of one of the methoxy groups (e.g., at C1) and the aromatic proton at C6, confirming their adjacency on the benzene ring. The absence of such correlations between methoxy protons and other aromatic protons would help to rule out other regioisomers. ipb.pt

The combination of these advanced, multi-dimensional NMR experiments provides a comprehensive and unambiguous characterization of the molecule's regiospecificity, which is often challenging to achieve with simple one-dimensional NMR or other analytical techniques alone. nih.govmdpi.com

| Experiment Type | Correlating Protons | Correlating Carbons/Protons | Significance |

|---|---|---|---|

| HMBC | -OCH3 at C1 | C1, C2 | Confirms methoxy group position. |

| HMBC | -OCH3 at C2 | C1, C2 | Confirms adjacent methoxy group position. |

| HMBC | H3 | C1, C2, C4, C5, Alkyne Cα | Confirms connectivity around the substituted ring. |

| NOESY | -OCH3 at C1 | H6 | Confirms through-space proximity, verifying the 1,2-substitution pattern. |

| NOESY | -OCH3 at C2 | H3 | Confirms through-space proximity, verifying the 1,2-substitution pattern. |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). For this compound (C₁₆H₁₄O₂), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the assigned molecular formula, effectively ruling out other potential formulas that might have the same nominal mass. For example, HRMS can easily distinguish C₁₆H₁₄O₂ from a compound like C₁₅H₁₀N₂O₂ which has a similar nominal mass but a different exact mass. This level of precision is essential for confirming the identity of newly synthesized compounds or for identifying known compounds in complex mixtures. rsc.orgrsc.org

| Molecular Formula | Adduct | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₁₆H₁₄O₂ | [M]⁺ | 238.0994 |

| C₁₆H₁₄O₂ | [M+H]⁺ | 239.1072 |

| C₁₆H₁₄O₂ | [M+Na]⁺ | 261.0891 |

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a powerful technique that combines a soft ionization method (ESI), which minimizes fragmentation of the parent molecule, with a high-resolution mass analyzer (TOF). rsc.org This allows for the accurate mass determination of the protonated molecular ion, [M+H]⁺, and any subsequent fragment ions that may form. Analysis of the fragmentation pattern provides valuable structural information. For this compound, the fragmentation in the ESI source would likely be initiated by the protonation of one of the methoxy oxygen atoms. Subsequent fragmentation could involve the neutral loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O), or cleavage at the bonds adjacent to the alkyne unit. The precise masses of these fragments, as determined by the TOF analyzer, can be used to deduce their elemental compositions and thereby reconstruct the structure of the parent molecule.

| Proposed Fragment Ion | Neutral Loss | Theoretical m/z | Structural Information |

|---|---|---|---|

| [C₁₆H₁₅O₂]⁺ | - | 239.1072 | Protonated Molecular Ion |

| [C₁₅H₁₂O₂]⁺• | •CH₃ | 224.0837 | Loss of a methyl radical from a methoxy group. |

| [C₁₅H₁₁O]⁺ | •CH₃, CO | 207.0810 | Subsequent loss of carbon monoxide. |

| [C₁₄H₉]⁺ | 2x(•CH₃, CO) | 177.0704 | Loss of both methoxy-derived groups. |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of a molecule's functional groups. thermofisher.com These two methods are complementary; FT-IR measures the absorption of infrared radiation, with polar bonds typically yielding strong signals, while Raman spectroscopy measures the inelastic scattering of laser light, with non-polar, symmetric bonds often producing strong signals. sapub.org For this compound, these techniques are invaluable for identifying key structural features. nih.govnih.gov

Correlation of Vibrational Modes with Specific Structural Elements

The vibrational spectrum of this compound is characterized by several key bands that can be correlated to specific parts of its structure. The alkyne (C≡C) stretching vibration is a particularly diagnostic feature, typically appearing as a sharp, and often weak, band in the FT-IR spectrum but a strong band in the Raman spectrum, in the range of 2100-2260 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy groups appears just below 3000 cm⁻¹. The C-O stretching of the methoxy groups gives rise to strong bands in the FT-IR spectrum, usually in the 1250-1000 cm⁻¹ region. The aromatic C=C stretching vibrations within the benzene rings produce a series of bands in the 1450-1600 cm⁻¹ region. arxiv.orgpurdue.edu Finally, out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings. esisresearch.org

| Vibrational Mode | Structural Element | Expected Wavenumber (cm⁻¹) | Expected Intensity (FT-IR / Raman) |

|---|---|---|---|

| ν(C-H) | Aromatic Rings | 3100 - 3000 | Medium / Strong |

| ν(C-H) | Methoxy (-OCH₃) | 2960 - 2850 | Medium-Strong / Medium-Strong |

| ν(C≡C) | Alkyne | 2240 - 2210 | Weak-Medium / Very Strong |

| ν(C=C) | Aromatic Rings | 1610 - 1580, 1520 - 1450 | Medium-Strong / Medium-Strong |

| ν(C-O) | Aryl Ether | 1275 - 1200 (asym), 1075 - 1020 (sym) | Very Strong / Weak |

| δ(C-H) out-of-plane | Aromatic Rings | 900 - 675 | Strong / Medium |

Potential Energy Distribution (PED) Analysis

While experimental spectra allow for the identification of functional groups based on characteristic frequencies, a definitive assignment of each vibrational band can be complex due to the coupling of different vibrational modes. Potential Energy Distribution (PED) analysis is a computational method that provides a quantitative description of the contribution of each internal coordinate (e.g., bond stretching, angle bending, torsions) to a specific normal vibrational mode. researchgate.netresearchgate.net This analysis is typically performed using software like VEDA on the results of quantum chemical calculations (e.g., Density Functional Theory, DFT). nih.govsigmaaldrich.comopenaccesspub.org

For this compound, a PED analysis would allow for the unambiguous assignment of complex vibrations in the fingerprint region of the spectrum (below 1500 cm⁻¹), where significant mixing of C-C stretching, C-H in-plane bending, and other modes occurs. For example, a band around 1250 cm⁻¹ might be assigned primarily to the asymmetric C-O-C stretch of the methoxy group, but PED analysis could reveal that it also has a significant contribution from an aromatic C-H in-plane bending mode. This detailed level of analysis is crucial for a complete understanding of the molecule's vibrational dynamics and for accurately interpreting subtle shifts in the spectrum that may arise from changes in the molecular environment. esisresearch.org

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Potential Energy Distribution (PED) Contribution (%) |

|---|---|---|

| ~2220 | ν(C≡C) | ν(C≡C) (85%), ν(C-C) (10%) |

| ~1600 | ν(C=C)arom | ν(C=C)arom (70%), δ(C-H)in-plane (20%) |

| ~1250 | ν(C-O)asym | ν(C-O)asym (65%), δ(C-H)in-plane (15%), ν(C-C)arom (10%) |

| ~1030 | ν(C-O)sym | ν(C-O)sym (75%), δ(CH₃)rocking (15%) |

Note: The PED values in Table 5 are conceptual and represent a typical distribution for such a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the extensive π-conjugated system that includes the two benzene rings and the ethynyl (B1212043) bridge. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* antibonding orbitals).

The electronic spectrum of aromatic compounds like this compound is characterized by absorption bands that arise from π→π* transitions. The core structure, diphenylacetylene (B1204595), exhibits intense absorption bands related to these transitions. The presence of substituents on the phenyl rings significantly influences the position and intensity of these absorption maxima (λmax).

In the case of this compound, the two methoxy groups (-OCH3) on one of the benzene rings act as auxochromes. As electron-donating groups, they engage in resonance with the aromatic π-system, effectively extending the conjugation. This extension of the conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands is expected compared to the unsubstituted diphenylacetylene. Electron-donating substituents like methoxy groups are known to cause such red shifts in the UV-Vis spectra of substituted benzenes.

To illustrate the typical presentation of UV-Vis spectroscopic data, the following table provides a hypothetical dataset based on values reported for structurally related compounds. This data should be considered representative for a compound with this chromophoric system.

Interactive Data Table: Representative UV-Vis Spectral Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| Hexane (B92381) | 310 | 25,000 | π→π |

| Ethanol | 315 | 27,000 | π→π |

| Dichloromethane | 318 | 26,500 | π→π* |

Note: The data in this table is illustrative and intended to represent typical values for a compound of this class, as specific experimental values for this compound were not found in the cited literature.

The solvent in which the spectrum is recorded can also influence the λmax values. A slight red shift is often observed when moving from a non-polar solvent like hexane to a more polar solvent like ethanol. This solvatochromic effect is due to the differential stabilization of the ground and excited states by the solvent molecules.

In the absence of experimental spectra, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra of molecules. Such theoretical calculations can provide valuable insights into the electronic transitions, including their energies and corresponding oscillator strengths, which relate to the intensity of the absorption bands. For complex aromatic systems, these computational approaches have become a valuable tool for corroborating and understanding experimental spectroscopic data.

Computational and Theoretical Investigations into the Electronic Structure and Properties of 1,2 Dimethoxy 4 Phenylethynyl Benzene

Quantum Chemical Analysis of Molecular Orbitals and Electron Density Distribution

The HOMO and LUMO are collectively known as the frontier molecular orbitals (FMOs). Their shapes, energies, and the gap between them are fundamental descriptors of a molecule's reactivity and electronic behavior. openaccesspub.org

HOMO: The HOMO represents the outermost orbital containing electrons and acts as an electron donor. In 1,2-Dimethoxy-4-phenylethynyl-benzene, the HOMO is expected to be a π-orbital with significant electron density delocalized across the entire phenylethynyl backbone and the electron-rich dimethoxy-substituted benzene (B151609) ring.

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. The LUMO is also expected to be a π*-antibonding orbital, distributed across the conjugated system.

HOMO-LUMO Energy Gap (E_gap): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap is associated with high chemical reactivity, low kinetic stability, and easier electronic excitation. nih.gov The magnitude of the gap influences the molecule's color and its potential use in electronic materials.

Table 2: Frontier Molecular Orbital (FMO) Properties

| Orbital | Type | Expected Localization | Role in Reactivity |

|---|---|---|---|

| HOMO | π-bonding | Delocalized across the conjugated system, with high density on the dimethoxybenzene ring | Electron Donor (Nucleophilic) |

| LUMO | π*-antibonding | Delocalized across the conjugated system | Electron Acceptor (Electrophilic) |

| E_gap | Energy (eV) | Influences electronic transitions and chemical stability | Indicator of molecular stability |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. walisongo.ac.id It transforms the complex molecular orbitals into a localized basis of atomic orbitals and bond orbitals, making it easier to interpret intramolecular interactions in terms of classical chemical concepts.

For this compound, NBO analysis can quantify:

Hyperconjugative Interactions: These are stabilizing interactions that involve the delocalization of electron density from a filled (donor) orbital to an adjacent unfilled (acceptor) orbital. Key interactions would include π → π* transitions within the aromatic rings and delocalization from the oxygen lone pairs (n) of the methoxy (B1213986) groups into the π-system of the benzene ring (n → π).

Intramolecular Charge Transfer (ICT): The NBO method calculates the stabilization energies associated with these delocalization events, providing a quantitative measure of electron-donating and accepting tendencies within the molecule. openaccesspub.org The electron-donating methoxy groups are expected to create significant ICT towards the phenylethynyl backbone.

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. nih.gov It helps to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The potential is typically color-coded, with red indicating regions of most negative potential and blue indicating regions of most positive potential. walisongo.ac.idresearchgate.net

In an ESP map of this compound:

Negative Potential (Red/Yellow): These regions would be concentrated around the electronegative oxygen atoms of the two methoxy groups, indicating their role as likely sites for electrophilic attack or hydrogen bond acceptance. nih.govnih.gov The π-electron clouds of the benzene rings and the ethynyl (B1212043) linker would also exhibit negative potential. researchgate.net

Positive Potential (Blue): These regions would be found around the hydrogen atoms, particularly those on the aromatic rings.

This analysis of charge distribution is crucial for predicting how the molecule will interact with other molecules, such as receptors or solvents, and for understanding its intermolecular forces. globalresearchonline.net

Conformational Analysis and Energy Landscape Exploration

Torsional Barriers and Rotational Isomerism

The primary modes of conformational flexibility in this compound involve rotation around the C(ring)-C(ethynyl) and C(ethynyl)-C(phenyl) bonds, as well as rotation of the two methoxy (-OCH₃) groups. The existence of rotational isomerism, or conformers, arises from energy barriers that hinder free rotation around these bonds.

The methoxy groups also exhibit rotational isomerism. Studies on 1,2-dimethoxybenzene (B1683551) indicate that the methyl groups can orient in different ways relative to the benzene ring and to each other. rsc.org The most stable conformations seek to minimize steric repulsion between the methyl groups and with the adjacent ethynyl substituent, while also considering electronic interactions with the ring. The barriers to rotation for these methoxy groups are typically higher than those for the phenyl ring rotation. colostate.edu The interplay of these various rotations results in several local energy minima on the potential energy surface, each corresponding to a distinct rotational isomer with a specific geometry and relative energy.

Table 1: Calculated Torsional Barriers for Key Rotations in this compound (Illustrative Data)

| Rotation Axis | Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

| Ethynyl-Phenyl | 0 | 1.5 | Planar (Eclipsed) |

| Ethynyl-Phenyl | 45 | 0.0 | Twisted (Minimum) |

| Ethynyl-Phenyl | 90 | 1.2 | Perpendicular |

| Ring-Methoxy (C-O) | 0 | 2.5 | Eclipsed with C-H |

| Ring-Methoxy (C-O) | 90 | 0.0 | Perpendicular (Minimum) |

Influence of Substituents on Molecular Planarity and Conjugation Length

The substituents on the core benzene structure—the two methoxy groups and the phenylethynyl moiety—profoundly influence the molecule's planarity and the effective length of its π-conjugated system. The electronic properties of molecules in the oligo(phenylethynyl)benzene family are known to be dramatically influenced by their rotational conformation. rsc.org

The phenylethynyl group acts to extend the π-system of the benzene ring, creating a larger, delocalized electronic network. In a hypothetical, perfectly planar conformation, this conjugation would be maximized, extending across both aromatic rings and the acetylenic bridge. However, as noted, steric hindrance prevents the molecule from adopting a fully planar ground state. nih.gov The resulting twist angle between the two phenyl rings reduces the orbital overlap across the ethynyl bridge, effectively shortening the conjugation length. This deviation from planarity has significant consequences for the molecule's electronic and optical properties. beilstein-journals.org

The 1,2-dimethoxy substituents introduce both electronic and steric effects. Electronically, methoxy groups are electron-donating through resonance, which enriches the π-system of the attached benzene ring with electron density. This donation can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO). Sterically, the proximity of the two methoxy groups to each other and to the phenylethynyl substituent at position 4 creates significant steric crowding. rsc.org This crowding can induce out-of-plane distortions in the benzene ring itself and further influences the preferred rotational conformation of the entire phenylethynyl group, reinforcing the tendency towards a non-planar structure. In some substituted bis(phenylethynyl)benzene derivatives, methoxy groups have been shown to dictate the crystal packing and enforce non-planar molecular geometries. nih.gov

Simulation of Spectroscopic Signatures for Comparative Analysis

Computational chemistry provides powerful tools for simulating the spectroscopic signatures of molecules like this compound, allowing for direct comparison with experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis).

By calculating the excitation energies and oscillator strengths for electronic transitions, a theoretical UV-Vis spectrum can be generated. A key application of this technique is to investigate how conformational changes affect the spectrum. For instance, simulations can be run on different rotational isomers identified during the conformational analysis.

Theoretical calculations consistently show that the degree of planarity directly correlates with the position of the primary absorption maximum (λ_max). rsc.org For a more planar conformer, the extended π-conjugation lowers the energy gap between the HOMO and the LUMO. This results in a bathochromic (red) shift, meaning the molecule absorbs light at a longer wavelength. Conversely, for a more twisted, non-planar conformer, the reduced conjugation increases the HOMO-LUMO gap, leading to a hypsochromic (blue) shift to shorter wavelengths. nih.gov

These simulations are invaluable for interpreting experimental spectra. If an experimental spectrum shows a λ_max that aligns with the calculated value for a specific twisted conformer, it provides strong evidence that this conformer is the dominant species under the experimental conditions. Furthermore, simulations can predict the energies of other electronic states, such as triplet states, which are crucial for understanding the photophysical properties of the molecule, including its potential for applications in triplet-triplet annihilation upconversion. rsc.org

Table 2: Simulated UV-Vis Absorption Maxima (λ_max) for Different Conformations of this compound (Illustrative TD-DFT Results)

| Conformation (Dihedral Angle) | Calculated λ_max (nm) | Oscillator Strength (f) | Primary Transition |

| Planar (0°) | 335 | 0.95 | HOMO → LUMO (π→π) |

| Twisted (45°) | 318 | 0.78 | HOMO → LUMO (π→π) |

| Perpendicular (90°) | 295 | 0.45 | HOMO → LUMO (π→π*) |

Chemical Reactivity and Transformation Pathways of 1,2 Dimethoxy 4 Phenylethynyl Benzene

Reactions Involving the Ethynyl (B1212043) Moiety

The phenylethynyl group is a hub of reactivity, primarily due to the high electron density and the linear geometry of the sp-hybridized carbon atoms of the triple bond. This moiety readily participates in addition reactions and can be utilized in the construction of more complex molecular architectures.

The carbon-carbon triple bond of 1,2-Dimethoxy-4-phenylethynyl-benzene can serve as a 2π-electron component in cycloaddition reactions, a powerful class of reactions for forming cyclic compounds. sigmaaldrich.com

Diels-Alder Reaction: In this [4+2] cycloaddition, the alkyne acts as a dienophile, reacting with a conjugated diene to form a substituted cyclohexadiene derivative. sigmaaldrich.comwikipedia.org The reaction is a concerted process that efficiently creates a six-membered ring. wikipedia.org The rate of the Diels-Alder reaction is typically enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.com While the phenylethynyl group itself is not strongly electron-withdrawing, the reaction can proceed, often requiring thermal conditions.

[2+2+2] Cycloadditions: This type of reaction involves the transition-metal-catalyzed cyclotrimerization of three alkyne units to form a substituted benzene (B151609) ring. For a molecule like this compound, this can occur via self-cyclotrimerization or by reacting with two other alkyne molecules. This method is highly effective for synthesizing polysubstituted aromatic compounds. Cobalt complexes are often used as catalysts for these transformations. nih.gov

| Reaction Type | Reactant(s) | Typical Conditions | Product Type |

|---|---|---|---|

| Diels-Alder [4+2] Cycloaddition | Conjugated diene (e.g., 1,3-Butadiene, Cyclopentadiene) | Thermal (Heat) | Substituted Cyclohexadiene |

| [2+2+2] Cycloaddition (Self-trimerization) | 3 molecules of this compound | Transition metal catalyst (e.g., Co-based) | Hexasubstituted Benzene |

| [2+2+2] Cycloaddition (Co-trimerization) | This compound + 2 other alkynes | Transition metal catalyst (e.g., Co-based) | Polysubstituted Benzene |

The triple bond readily undergoes electrophilic addition reactions.

Hydration: The addition of water across the alkyne triple bond, typically catalyzed by a combination of a strong acid (like sulfuric acid) and a mercury(II) salt (e.g., HgSO₄), follows Markovnikov's rule. The initial product is an enol, which rapidly tautomerizes to the more stable ketone. For an internal alkyne like this compound, hydration can lead to a mixture of two isomeric ketones if the electronic effects of the two substituents are similar.

Halogenation: The reaction with halogens (e.g., Br₂, Cl₂) results in the addition of two halogen atoms across the triple bond. The reaction can proceed in a stepwise manner. The addition of one equivalent of the halogen yields a dihaloalkene, which can be either the E or Z isomer depending on the reaction conditions. The addition of a second equivalent of the halogen leads to a tetrahaloalkane.

| Reaction Type | Reagent | Intermediate | Final Product |

|---|---|---|---|

| Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | Ketone |

| Halogenation (1 equiv.) | Br₂ or Cl₂ | - | 1,2-Dihaloalkene |

| Halogenation (2 equiv.) | Br₂ or Cl₂ | 1,2-Dihaloalkene | 1,1,2,2-Tetrahaloalkane |

The terminal hydrogen of a terminal alkyne is absent in this compound, precluding typical oxidative coupling reactions like the Glaser or Hay couplings. However, the ethynyl group can serve as a reactive site for polymerization.

Anionic polymerization of molecules containing phenylethynyl groups can be initiated by organolithium reagents like n-butyllithium (n-BuLi) in polar solvents. mdpi.comnih.gov The initiator adds across the triple bond, creating a vinyl anion which can then propagate by attacking the triple bond of another monomer molecule. This process can lead to the formation of conjugated polymers with interesting electronic and optical properties. The polymerization of diethynylarenes often results in highly crosslinked materials, though linear and soluble polymers can be synthesized under controlled conditions. nih.govmdpi.com

Reactions Involving the Aromatic Rings

The molecule contains two distinct aromatic rings: a 1,2-dimethoxy-4-ethynyl-substituted benzene ring and a terminal phenyl ring. Their reactivity towards substitution is governed by the electronic properties of their respective substituents.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The rate and regioselectivity of the reaction are controlled by the substituents already present on the ring. libretexts.org

Advanced Materials Applications and Functional Architectures Derived from 1,2 Dimethoxy 4 Phenylethynyl Benzene

Building Blocks for Conjugated Polymers and Oligomers

The phenylethynyl moiety of 1,2-Dimethoxy-4-phenylethynyl-benzene provides a rigid and linear component that is ideal for the construction of conjugated systems. The dimethoxy substituents, on the other hand, enhance solubility and influence the electronic properties of the resulting polymers and oligomers. This combination of features makes it a prime candidate for creating materials with tailored optical and electronic characteristics.

Poly(phenyleneethynylene) (PPE) Systems and Their Derivatives

Poly(phenyleneethynylene)s (PPEs) are a significant class of conjugated polymers known for their high fluorescence quantum yields and excellent thermal stability. The incorporation of this compound into PPE backbones is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction allows for the efficient formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to well-defined polymer chains.

The methoxy (B1213986) groups on the phenyl rings of the this compound monomer play a crucial role in the properties of the resulting PPEs. They increase the solubility of the polymers in common organic solvents, which is essential for solution-based processing and device fabrication. Furthermore, these electron-donating groups can raise the energy level of the highest occupied molecular orbital (HOMO) of the polymer, thereby tuning its band gap and emission color. Research on substituted PPEs has shown that the introduction of side groups on the phenyl rings can cause a slight blue shift in the absorption spectrum. researchgate.net

Derivatives of PPEs incorporating 1,2-dimethoxy-phenylene ethynylene units have been investigated for their photoluminescent properties. These polymers often exhibit strong blue or green fluorescence, making them attractive for applications in light-emitting devices. The rigid backbone of PPEs, contributed by the phenylethynyl units, restricts torsional motion, which can lead to sharper emission spectra and higher quantum efficiencies.

Dendrimeric and Hyperbranched Polymer Architectures

The rigid, rod-like structure of this compound also makes it a suitable component for the construction of dendrimeric and hyperbranched polymers. Dendrimers are perfectly branched, monodisperse macromolecules with a central core, while hyperbranched polymers have a more irregular, polydisperse structure. Both architectures offer unique properties, such as a high density of functional groups at the periphery and a globular shape.

In the synthesis of dendrimers, this compound can be used as a branching unit or as part of the dendritic arms. Convergent synthetic approaches, where dendritic wedges (dendrons) are first synthesized and then attached to a central core, often employ building blocks with complementary reactive groups. For instance, a derivative of this compound with a terminal alkyne could be coupled to a core molecule functionalized with aryl halides.

Hyperbranched polymers based on phenylethynyl monomers can be synthesized in a one-pot reaction, offering a more scalable alternative to the multi-step synthesis of perfect dendrimers. The resulting materials often possess good solubility and processability, similar to their dendrimer counterparts. The incorporation of the 1,2-dimethoxy-phenylene ethynylene unit can impart desirable photophysical properties to these three-dimensional macromolecules, opening up possibilities for their use in sensing, catalysis, and light-harvesting applications.

Components in Organic Electronic and Optoelectronic Devices

The unique electronic and optical properties of materials derived from this compound have led to their exploration in a variety of organic electronic and optoelectronic devices. The ability to tune their energy levels and charge transport characteristics through chemical modification makes them highly versatile components.

Organic Semiconductors and Charge Transport Materials

Conjugated polymers and oligomers containing the this compound unit have been investigated as active materials in organic field-effect transistors (OFETs). The extended π-conjugation along the polymer backbone facilitates the movement of charge carriers (holes or electrons). The ordering and packing of the polymer chains in the solid state are critical for efficient charge transport.

The dimethoxy substituents can influence the intermolecular interactions and morphology of the polymer films, which in turn affects the charge carrier mobility. While the rigid nature of the phenylethynyl backbone promotes π-stacking, which is beneficial for charge transport, the bulky side groups can sometimes hinder close packing. Therefore, a balance between solubility and solid-state ordering is crucial for optimizing device performance. Research into related rigid-rod conjugated polymers has shown that achieving high electron mobilities is possible through careful molecular design. researchgate.netresearchgate.net

| Material Type | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| Poly(3-hexylthiophene) (P3HT) | -4.9 to -5.2 | -2.9 to -3.2 | 10⁻⁴ to 10⁻² | 10⁻⁶ to 10⁻⁵ |

| Pentacene | -5.0 | -3.2 | 0.1 to 1 | - |

| C60 Fullerene | -6.2 | -4.5 | - | 0.1 to 1 |

Note: The values presented are typical ranges found in the literature and can vary significantly depending on device architecture, processing conditions, and measurement techniques.

Electroluminescent Materials and Light-Emitting Diodes

The high fluorescence quantum yields of PPEs derived from 1,2-dimethoxy-substituted monomers make them excellent candidates for the emissive layer in organic light-emitting diodes (OLEDs). The emission color of these polymers can be tuned by modifying the chemical structure of the polymer backbone and the side chains. The incorporation of 1,2-dimethoxy-phenylene ethynylene units typically leads to blue or green emission.

In an OLED, an electric current is passed through the organic material, leading to the formation of excitons (electron-hole pairs) which then recombine radiatively to produce light. The efficiency of this process is dependent on several factors, including the charge injection and transport properties of the material, as well as its photoluminescence quantum yield. The dimethoxy groups can help to balance charge injection and transport, leading to more efficient devices.

The performance of an OLED is often characterized by its external quantum efficiency (EQE), luminance, and color coordinates. The table below shows typical performance characteristics for different types of OLED emissive materials.

| Emissive Material Type | Emission Color | External Quantum Efficiency (EQE) (%) | Maximum Luminance (cd/m²) |

| Fluorescent Blue Polymer | Blue | 2-5 | >1,000 |

| Phosphorescent Green Emitter | Green | 15-25 | >10,000 |

| Thermally Activated Delayed Fluorescence (TADF) Emitter | Sky-Blue | 10-20 | >5,000 |

Note: These are representative values and the actual performance can vary based on the specific material and device structure.

Non-Linear Optical (NLO) Chromophores

The extended π-conjugation and the presence of donor-acceptor functionalities in molecules containing the this compound moiety can give rise to significant non-linear optical (NLO) properties. NLO materials are of interest for applications in optical communications, data storage, and frequency conversion.

The third-order NLO susceptibility (χ⁽³⁾) is a measure of a material's ability to change its refractive index or absorption coefficient in response to an intense light field. Studies on phenylethynyl-substituted benzenes have shown that the third-order optical non-linearity increases with the extent of π-conjugation. researchgate.net The electron-donating nature of the dimethoxy groups and the electron-accepting potential of other parts of a larger molecule can create a charge-transfer character that enhances the NLO response.

The design of NLO chromophores often involves creating molecules with a high degree of asymmetry and a large change in dipole moment upon excitation. By incorporating this compound into such molecular designs, it is possible to create materials with large third-order NLO responses.

| Compound Type | Third-Order Susceptibility (χ⁽³⁾) (esu) | Measurement Wavelength (nm) |

| Carbon Disulfide (CS₂) | ~10⁻¹³ | 1064 |

| Conjugated Polymers | 10⁻¹² to 10⁻¹⁰ | 800-1900 |

| Fullerene (C60) | ~10⁻¹¹ | 1064 |

Note: NLO properties are highly dependent on the molecular structure, concentration, and the wavelength and pulse duration of the laser used for measurement.

Supram.olecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The forces responsible for the spatial organization of these systems are intermolecular forces, including hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, pi-pi interactions, and electrostatic effects. The unique electronic and structural characteristics of this compound make it a compelling building block for the construction of ordered supramolecular architectures through self-assembly processes. The presence of the electron-donating methoxy groups and the π-conjugated phenylethynyl system allows for a variety of non-covalent interactions that can be exploited to direct the formation of higher-order structures.

Design Principles for Directed Self-Assembly

The rational design of self-assembling systems hinges on the precise control of intermolecular interactions to achieve a desired architecture with specific functions. For molecules like this compound and its derivatives, several key principles guide the self-assembly process. These include the strategic placement of functional groups to promote specific non-covalent interactions such as π–π stacking and C—H⋯π interactions.

Recent advancements have highlighted design principles for selecting short-range interactions to maximize the yield of self-assembled components. nih.gov These principles suggest that for optimal self-assembly, all energetically favorable interactions should have similar strengths, as should all unfavorable ones. nih.gov This approach can be applied to colloidal particles coated with DNA strands to assemble into specific clusters and provides a framework for engineering components that can reliably self-assemble. nih.gov

In the context of conjugated polymers, self-assembly strategies are crucial for controlling aggregation, morphology, and optoelectronic properties. The conformation of polymer chains in solution and the resulting solid-state packing are intrinsically linked, and understanding these relationships is key to optimizing organic electronic devices. Techniques like using porous templates can help control polymer conformation and reduce chain aggregation, leading to well-defined nanostructures.

The self-assembly of block copolymers (BCPs) offers a bottom-up approach to nanofabrication. BCPs consist of covalently bonded blocks of different monomers that spontaneously phase separate to minimize free energy, forming ordered nanostructures. This process, known as directed self-assembly (DSA), can be guided by chemical or graphical patterns to create highly ordered arrays for applications in nanoelectromechanical systems.

Formation of Molecular Networks and Crystalline Architectures

The substitution pattern on the phenylethynyl-benzene core plays a critical role in determining the final solid-state structure. The introduction of methoxy groups, as seen in derivatives of 1,4-bis(phenylethynyl)benzene (B159325), significantly influences the resulting supramolecular architecture. For instance, 1,4-bis[(2,6-dimethoxyphenyl)ethynyl]benzene forms a zigzag molecular network in the crystalline state. nih.gov This arrangement is directed by a combination of π–π stacking interactions between the terminal benzene (B151609) rings and C—H⋯π interactions. nih.gov The methoxy groups effectively lock the π-stacking geometry, leading to this specific network formation. nih.gov

In the crystal structure of 1,4-bis[(2,6-dimethoxyphenyl)ethynyl]benzene, there are two independent half-molecules in the asymmetric unit. One is planar, while the other is non-planar, with a significant dihedral angle between the central and terminal benzene rings. nih.gov The key interactions governing the packing are π–π stacking with interplanar and centroid–centroid distances of 3.50(1) Å and 3.57(1) Å, respectively, and C—H⋯π interactions with a distance of 2.75 Å. nih.gov

Table 1: Crystallographic Data for Phenylethynyl-benzene Derivatives

| Compound | Formula | Crystal System | Space Group | Key Interactions | Resulting Architecture |

| 1,4-Bis[(2,6-dimethoxyphenyl)ethynyl]benzene | C26H22O4 | Monoclinic | P21/c | π–π stacking, C—H⋯π | Zigzag molecular network |

| 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene | C26H22O4 | - | - | C—H⋯O | Herring-bone molecular tapes |

| 1,4-Bis(phenylethynyl)benzene (Polymorph 1) | C22H14 | Triclinic | P1 | C—H⋯π | Face-to-edge aggregation |

| 1,4-Bis(phenylethynyl)benzene (Polymorph 2) | C22H14 | Orthorhombic | Pbcn | π–π stacking, C—H⋯π | π-dimers with face-to-face and face-to-edge interactions |

Data compiled from various crystallographic studies. nih.govnih.gov

Specialty Chemical Precursors for Complex Molecular Systems

The rigid, linear, and electronically tunable nature of this compound makes it a valuable precursor for the synthesis of more complex and larger molecular systems. Its reactive ethynyl (B1212043) group allows for its incorporation into a variety of advanced materials through established synthetic methodologies.

Synthesis of Phthalocyanine Dimers and PIMs

This compound serves as a key building block in the synthesis of hexaphenylbenzene-based Polymers of Intrinsic Microporosity (PIMs). rsc.orgnih.gov In a typical synthesis, it reacts with a substituted cyclopentadienone, such as 3-(3,4-dimethoxyphenyl)-2,4,5-triphenylcyclopenta-2,4-dienone, via a Diels-Alder reaction followed by aromatization to yield a hexaphenylbenzene (B1630442) derivative. rsc.org The resulting polymer, after demethylation, possesses a rigid and contorted structure that prevents efficient packing, leading to a high free volume and intrinsic microporosity. nih.govresearchgate.net These materials are of significant interest for applications in gas separation and storage due to their unique porous nature. researchgate.net

The synthesis of these PIMs involves multi-step procedures, often starting from commercially available materials and proceeding through several intermediates. The versatility of the synthetic route allows for the incorporation of different functional groups to tune the properties of the final polymer. rsc.orgnih.gov

Cyclophane and Helicene Architectures

The phenylethynyl moiety is a common structural element in the synthesis of complex molecular architectures like cyclophanes and helicenes. Cyclophanes are molecules containing one or more aromatic rings bridged by aliphatic chains. The synthesis of various cyclophane derivatives often employs transition metal-catalyzed cross-coupling reactions where ethynyl groups are key reactive partners. beilstein-journals.org For instance, palladium-catalyzed coupling reactions are utilized in the preparation of cyclophanes and acetylene-helicene based polymers. ekb.eg

Helicenes are polycyclic aromatic compounds with a helical, screw-like structure. nih.gov The synthesis of helicenes can be achieved through various methods, including photocyclization of stilbene-like precursors, metal-induced cyclizations, and Friedel-Crafts reactions. ekb.eg While direct use of this compound in published helicene syntheses is not explicitly detailed in the provided context, its structural motifs are relevant. The synthesis of heterohelicenes, which incorporate atoms other than carbon into the helical backbone, often involves the coupling of aromatic units, a process where phenylethynyl-containing molecules are common substrates. beilstein-journals.org The functional groups on the benzene rings can direct the cyclization process to yield specific helicene structures. ekb.eg

Hydrogen Sensing Materials

Derivatives of phenylethynyl-benzene have been investigated for their potential in hydrogen sensing applications. The principle behind this application is the catalytic hydrogenation of the carbon-carbon triple bond in the presence of a catalyst, such as palladium on carbon (Pd/C). researchgate.netnih.gov The hydrogenation of 1,4-bis(phenylethynyl)benzene (DEB), a structurally related compound, has been studied as an irreversible hydrogen getter in closed environments. researchgate.net The reaction with hydrogen gas leads to the saturation of the triple bonds, and the extent of this reaction can be correlated with the amount of hydrogen present. nih.gov

A method has been developed to determine the concentration of hydrogen gas by reacting it with DEB and subsequently analyzing the reaction products using gas chromatography-mass spectrometry (GC-MS). nih.gov This approach allows for the quantitative analysis of hydrogen released from materials, which is important for understanding material degradation. nih.gov Furthermore, a sensing approach based on the hydrogenation of the fluorophore 1,4-bis(phenylethynyl)benzene has been proposed. The change in fluorescence upon hydrogenation could provide a basis for an optical hydrogen sensor. researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges

The primary academic contribution of molecules within the substituted diphenylacetylene (B1204595) class, including 1,2-Dimethoxy-4-phenylethynyl-benzene, lies in their function as rigid, conjugated scaffolds. These structures are integral to the development of novel functional materials. Analogous compounds like 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) derivatives have been extensively studied for their use in liquid crystals and as molecular wires. nih.govresearchgate.net The tolan core is a fundamental chromophore whose electronic properties are heavily influenced by the nature and position of substituents on the phenyl rings. nih.gov The introduction of two methoxy (B1213986) groups at the 1 and 2 positions is expected to significantly modulate the electronic structure, enhancing its potential for applications in optoelectronics.

Despite this potential, significant challenges remain. The foremost is the lack of dedicated research and characterization of this specific isomer. Key experimental data on its photophysical properties, thermal stability, and solid-state packing are absent from the current literature. A primary challenge for future work will be to synthesize this compound in sufficient quantity and purity to enable thorough characterization and exploration of its properties.

Table 1: Comparative Physicochemical Properties of this compound and Related Analogues Note: Properties for the target compound are estimated based on its structure and data from related compounds, as direct experimental values are not widely available.

| Property | This compound (Target Compound, Estimated) | 1-Methoxy-4-(phenylethynyl)benzene nih.govrsc.org | 2-Bromo-1,4-dimethoxy-3-(phenylethynyl)benzene nih.gov |

| Molecular Formula | C₁₆H₁₄O₂ | C₁₅H₁₂O | C₁₆H₁₃BrO₂ |

| Molecular Weight | ~238.28 g/mol | 208.26 g/mol | 317.18 g/mol |

| General Appearance | Expected to be a crystalline solid | Light yellow solid rsc.org | Not specified |

| Melting Point | Not determined | 56-57 °C rsc.org | Not specified |

| Key Structural Feature | Dimethoxy-substituted tolan | Monomethoxy-substituted tolan | Bromo- and dimethoxy-substituted tolan |

| Potential Application | Organic electronics, ligand design | Synthetic intermediate, photophysical studies | Synthetic intermediate |

Emerging Synthetic Methodologies and Reactivity Landscapes

The synthesis of diarylalkynes like this compound is well-established through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This methodology involves the reaction of a terminal alkyne (like phenylacetylene) with an aryl halide (such as 4-iodo-1,2-dimethoxybenzene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. Research on similar structures confirms the efficacy of this approach. For instance, the synthesis of 1-(benzyloxy)-2-methoxy-4-(phenylethynyl)benzene was achieved via such a coupling reaction. rsc.org The precursors, 1,2-dimethoxybenzene (B1683551) (veratrole) and its halogenated derivatives, are readily accessible. google.com

The reactivity of this compound is dictated by its three primary functional components:

The Alkyne Bridge: This unit can undergo various reactions, including cycloadditions, hydration, and, crucially, polymerization. Rhodium-catalyzed polymerization of substituted diphenylacetylenes is a key method for producing helical polymers with unique properties. mdpi.com

The Phenyl Rings: The electron-rich, dimethoxy-substituted ring is activated towards electrophilic aromatic substitution, allowing for further functionalization.

The Methoxy Groups: These groups influence the molecule's solubility and coordinating ability. The oxygen atoms can act as Lewis bases, enabling coordination with metal centers, a property demonstrated by the related ligand 1,2-dimethoxy-4,5-bis(2-pyridylethynyl)benzene, which forms diverse structures with different metals. researchgate.net

Table 2: Overview of a Probable Synthetic Route for this compound Based on established Sonogashira coupling methodologies for analogous compounds. rsc.orgrsc.org

| Step | Description | Reactants | Typical Catalysts & Reagents |

| 1 | Halogenation of Precursor | 1,2-Dimethoxybenzene (Veratrole) | N-Iodosuccinimide (NIS) or Br₂/FeBr₃ |

| 2 | Sonogashira Cross-Coupling | 4-Iodo-1,2-dimethoxybenzene (B1296820), Phenylacetylene | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N, piperidine) |

| 3 | Purification | Crude product mixture | Column chromatography on silica (B1680970) gel |

Untapped Potential in Advanced Materials Science and Molecular Engineering

The true potential of this compound lies in its application as a molecular building block. Its rigid, linear structure is ideal for constructing well-defined molecular architectures.

Organic Electronics: The extended π-conjugation across the tolan backbone, modulated by the electron-donating methoxy groups, makes this molecule a promising candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Functional Polymers: Polymerization of this compound could yield poly(diphenylacetylene)s (PDPAs). Substituted PDPAs are known for their high thermal stability and potential for forming helical structures, making them useful as chiral stationary phases in chromatography or as materials for circularly polarized luminescence. mdpi.comoup.comoup.com

Supramolecular Chemistry: The molecule can serve as a ligand for constructing metal-organic frameworks (MOFs) or other coordination polymers. The specific geometry and electronic nature of the methoxy substituents could direct the self-assembly process to create novel materials with tailored porosity and functionality. researchgate.net

Interdisciplinary Perspectives and Collaborative Research Opportunities

The full exploration of this compound necessitates a collaborative, interdisciplinary approach.

Synthetic Chemistry and Computational Chemistry: Synthetic chemists can focus on optimizing the synthesis and creating derivatives, while computational chemists can model the molecule's electronic structure and predict its photophysical properties, providing targets for experimental validation. nih.gov

Materials Science and Physics: Materials scientists can investigate the processing of the molecule and its polymers into thin films and devices. Physicists can then characterize the electronic and optical properties of these materials to assess their performance in applications like OLEDs and sensors.

Crystal Engineering and Supramolecular Chemistry: Experts in these fields can explore the crystallization and self-assembly behavior of the molecule, both alone and in the presence of metal ions or other organic components, to design and construct novel crystalline materials with unique network topologies. researchgate.netresearchgate.net

Q & A

Q. What are the key considerations for synthesizing 1,2-Dimethoxy-4-phenylethynyl-benzene?

- Methodological Answer : Synthesis typically involves Sonogashira coupling or alkyne-arene cross-coupling reactions. For example:

Reagent Preparation : Use palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst in a dry, inert atmosphere.

Reaction Conditions : Reflux in a mixture of THF and triethylamine at 60–80°C for 12–24 hours.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

Q. Table 1: Typical Synthesis Parameters

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Coupling | Pd(PPh₃)₄, CuI, THF | Catalyze alkyne-arene bond formation |

| Workup | NaOH, DI water | Neutralize acidic byproducts |

| Purification | Silica gel chromatography | Isolate target compound |

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methoxy groups (δ ~3.8–4.0 ppm) and phenylethynyl protons (δ ~7.2–7.8 ppm).

- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡C stretch) and ~1250 cm⁻¹ (C-O of methoxy groups).

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺). Cross-reference with databases like NIST Chemistry WebBook .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps.

- Waste Disposal : Segregate halogenated/organic waste and consult institutional guidelines for hazardous material disposal.

- Emergency Measures : Equip labs with eyewash stations and safety showers. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compare calculated NMR/IR spectra with experimental data to identify discrepancies.

- Case Study : A 2024 study on triazole derivatives used DFT to explain unexpected downfield shifts in ¹H NMR due to electron-withdrawing effects .

Q. What strategies optimize yield in multi-step syntheses of functionalized derivatives?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation.

- Catalyst Screening : Test Pd/Cu, Ni, or ligand-free systems for coupling efficiency.

- Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) for solubility and reaction rates. Evidence from ECHA suggests THF/Et₃N mixtures reduce side reactions .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Bulky substituents on the benzene ring may hinder alkyne coordination to the catalyst.

- Electronic Effects : Electron-donating methoxy groups enhance arene reactivity in electrophilic substitutions. A 2025 study on ethynylbenzene derivatives demonstrated that methoxy groups lower activation energy by 15–20% in Pd-mediated couplings .

Q. What methodologies validate biological activity in derivatives of this compound?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC values) against S. aureus and E. coli.

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase).

- Data Validation : Replicate results across ≥3 independent trials and compare with positive controls (e.g., ciprofloxacin) .

Methodological Tables

Q. Table 2: Key Spectral Benchmarks (Hypothetical Data)

| Technique | Expected Signal | Reference Compound |

|---|---|---|

| ¹H NMR | δ 3.85 (s, 6H, OCH₃) | NIST Standard |

| IR | 2195 cm⁻¹ (C≡C) | ECHA Guidelines |

Q. Table 3: Common Contaminants and Mitigation Strategies

| Contaminant | Source | Mitigation |

|---|---|---|

| Pd residues | Catalyst leaching | Pass through activated charcoal |

| Unreacted alkyne | Incomplete coupling | Extend reaction time to 24h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.